molecular formula C9H12O B1588447 (2-Ethylphenyl)methanol CAS No. 767-90-8

(2-Ethylphenyl)methanol

Cat. No. B1588447
CAS RN: 767-90-8
M. Wt: 136.19 g/mol
InChI Key: SBUIQTMDIOLKAL-UHFFFAOYSA-N
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Description

“(2-Ethylphenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as 2-Methylphenethyl alcohol, Benzeneethanol, 2-methyl-, o-Methylphenethyl alcohol, Phenethyl alcohol, o-methyl-, and "BENZENEETHANOL, 2-METHYL-" .


Synthesis Analysis

The synthesis of “(2-Ethylphenyl)methanol” can be achieved through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu (II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .


Molecular Structure Analysis

The molecular structure of “(2-Ethylphenyl)methanol” is characterized by a molecular weight of 136.191 Da and a monoisotopic mass of 136.088821 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Ethylphenyl)methanol” include a molecular formula of C9H12O, an average mass of 136.191 Da, and a monoisotopic mass of 136.088821 Da .

Scientific Research Applications

Solvent Effects on Hydrogen Bonding and Rotation Barriers

2-Alkoxyphenyl(α,α-dialkyl)methanols, including compounds similar to (2-Ethylphenyl)methanol, have been studied for their behavior in different solvents. Lomas and Adenier (2001) examined the solvent effects on hydrogen bonding and rotation barriers in these compounds. Their findings provide insights into the stabilization and conformational behaviors of such molecules in various solvents, which could be crucial for understanding their interactions in different chemical environments (Lomas & Adenier, 2001).

Impact on Lipid Dynamics in Biological Membranes

Methanol, a related compound, significantly influences lipid dynamics in biological membranes. Nguyen et al. (2019) demonstrated that methanol affects the kinetics of lipid transfer and flip-flop in biological systems. This research has implications for the understanding of membrane dynamics and the interaction of alcohol-based compounds with lipid bilayers (Nguyen et al., 2019).

Photodecarboxylation Studies

Jiménez, Miranda, and Tormos (1995) explored the photolysis of 2-phenylpropionic acid, which leads to the formation of compounds including 2-ethylphenyl derivatives. This study contributes to understanding the photochemical behavior of such compounds and their potential applications in photodecarboxylation processes (Jiménez, Miranda, & Tormos, 1995).

Catalytic Conversion of Methanol to Higher Alcohols

Methanol, a compound related to (2-Ethylphenyl)methanol, can be catalytically converted into higher alcohols, as demonstrated by Moran et al. (2011). This process, using an iridium catalyst, is a significant advancement in the use of methanol as a chemical feedstock and opens up possibilities for the synthesis of complex alcohols (Moran et al., 2011).

Application in Polymer Light-Emitting Diodes

Huang et al. (2009) reported the use of alcohol-soluble neutral conjugated polymers in polymer light-emitting diodes (PLEDs). Their findings highlight the potential application of such compounds in the development of advanced materials for electronic devices (Huang et al., 2009).

Biological Conversion to Specialty Chemicals

Whitaker et al. (2017) explored the conversion of methanol, a related compound, to specialty chemicals in Escherichia coli. This study opens up avenues for using methanol derivatives in biotechnological applications and the sustainable production of value-added chemicals (Whitaker et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, Ethylene glycol, indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

(2-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUIQTMDIOLKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411371
Record name 2-Ethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylphenyl)methanol

CAS RN

767-90-8
Record name 2-Ethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of Nucleoside 2-deoxyribosyltransferase from Trypanosoma brucei with (2-Ethylphenyl)methanol bound?

A1: While the provided abstract [] does not describe the results of the crystallographic study, obtaining the crystal structure of Nucleoside 2-deoxyribosyltransferase (NDT) from Trypanosoma brucei with (2-Ethylphenyl)methanol bound is significant. It suggests that (2-Ethylphenyl)methanol might interact with and potentially inhibit this enzyme. NDT plays a crucial role in the salvage pathway of purine nucleotide biosynthesis in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Therefore, understanding the interaction of (2-Ethylphenyl)methanol with this enzyme could be valuable for developing new therapeutic strategies against this parasitic disease. Further details about the binding site, interactions, and potential inhibitory effects would be revealed in the full research article.

Q2: Does the inclusion of (2-Ethylphenyl)methanol in the hexacarbonyldicobalt complex influence its biological activity?

A2: Yes, while the (2-Ethylphenyl)methanol itself is not the primary focus in the study on hexacarbonyldicobalt complexes [], the research suggests that the organic ligand attached to the hexacarbonyldicobalt moiety can influence the biological activity. Comparing the aspirin derivative [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt (Co-ASS) and hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) showed that despite both acting as CO-releasing molecules (CO-RMs), they exhibited different effects on malignant pleural mesothelioma (MPM) cells. Specifically, Co-EPM induced an increase in senescent cells, while Co-ASS did not, highlighting the role of the organic ligand in determining the specific biological outcome []. This finding suggests that modifications to the (2-Ethylphenyl)methanol structure within the complex could be further explored to fine-tune the biological activity and target specific cell responses.

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